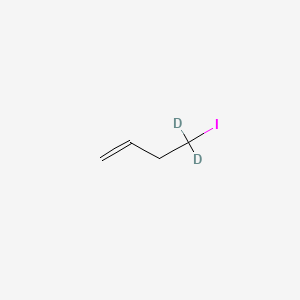
1-Iodo-3-butene-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-butene-d2 is an organoiodine compound with the molecular formula C4H5D2I It is a deuterated analog of 1-iodo-3-butene, where two hydrogen atoms are replaced by deuterium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-3-butene-d2 can be synthesized through several methods. One common approach involves the deuteration of 1-iodo-3-butene. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium. Another method involves the reaction of 3-butene-1-ol with deuterated iodine (DI) under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3-butene-d2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form deuterated alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the iodine atom.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) can be used under controlled conditions to add across the double bond.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) can be used to induce elimination reactions.
Major Products Formed:
Substitution Reactions: Products include deuterated alkanes or alkenes depending on the nucleophile used.
Addition Reactions: Products include deuterated dihalides or haloalkanes.
Elimination Reactions: Products include deuterated alkenes.
Applications De Recherche Scientifique
1-Iodo-3-butene-d2 has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in isotopic labeling studies.
Biology: The compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.
Industry: The compound is used in the production of deuterated solvents and reagents for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-iodo-3-butene-d2 involves its reactivity as an organoiodine compound. The iodine atom can act as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The presence of deuterium atoms can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies.
Comparaison Avec Des Composés Similaires
1-Iodo-3-butene: The non-deuterated analog of 1-iodo-3-butene-d2.
1-Iodo-2-butene: A positional isomer with the iodine atom at a different position.
1-Iodobutane: A saturated analog without the double bond.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it particularly useful in isotopic labeling studies and in the development of deuterated drugs with potentially improved properties.
Propriétés
Formule moléculaire |
C4H7I |
|---|---|
Poids moléculaire |
184.01 g/mol |
Nom IUPAC |
4,4-dideuterio-4-iodobut-1-ene |
InChI |
InChI=1S/C4H7I/c1-2-3-4-5/h2H,1,3-4H2/i4D2 |
Clé InChI |
VUSYNHBKPCGGCI-APZFVMQVSA-N |
SMILES isomérique |
[2H]C([2H])(CC=C)I |
SMILES canonique |
C=CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
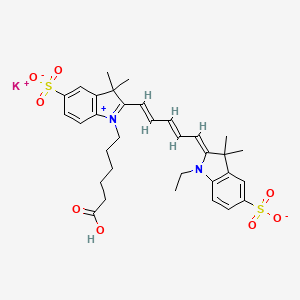
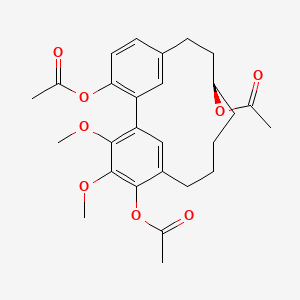

![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
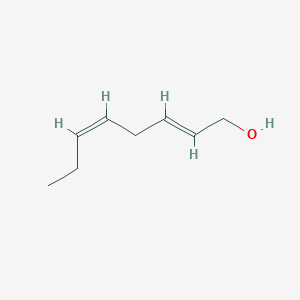

![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
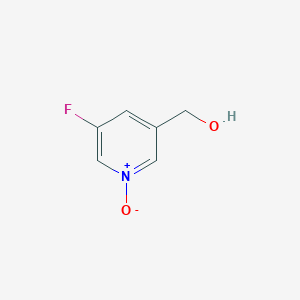
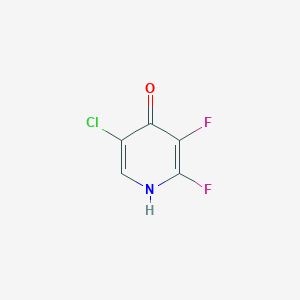
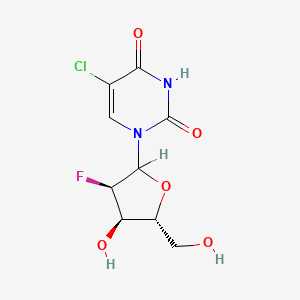


![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
